molecular formula C5H9N3O2 B14866072 (S)-3-(aminomethyl)piperazine-2,5-dione

(S)-3-(aminomethyl)piperazine-2,5-dione

Cat. No.: B14866072
M. Wt: 143.14 g/mol
InChI Key: ZVSHQXVDRKJVNM-VKHMYHEASA-N
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Description

(S)-3-(aminomethyl)piperazine-2,5-dione is a chiral compound belonging to the class of diketopiperazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(aminomethyl)piperazine-2,5-dione typically involves the cyclization of amino acid derivatives. One common method is the self-condensation of DL-amino acid esters without solvent, which results in the formation of racemic piperazine-2,5-diones . The stereochemistry of the product can be controlled by adjusting the reaction conditions, such as reaction time and temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solid-phase peptide synthesis (SPPS). In SPPS, piperazine and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be used as safer alternatives for rapid and efficient Fmoc (9-fluorenylmethoxycarbonyl) deprotection .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(aminomethyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of piperazine-2,5-diones can be achieved using sulfur in dimethylformamide, resulting in net dehydrogenation . Lead tetra-acetate can also be used to afford acetoxylated products .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with sulfur in dimethylformamide results in dehydrogenated products, while lead tetra-acetate yields acetoxylated derivatives .

Mechanism of Action

The mechanism of action of (S)-3-(aminomethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, certain derivatives of piperazine-2,5-dione have been shown to exert antioxidant effects by modulating the IL-6/Nrf2 loop pathway . This pathway plays a crucial role in cellular responses to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of an aminomethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

(3S)-3-(aminomethyl)piperazine-2,5-dione

InChI

InChI=1S/C5H9N3O2/c6-1-3-5(10)7-2-4(9)8-3/h3H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1

InChI Key

ZVSHQXVDRKJVNM-VKHMYHEASA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CN

Canonical SMILES

C1C(=O)NC(C(=O)N1)CN

Origin of Product

United States

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